molecular formula C11H17N3OS B7570892 2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propan-1-one

2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propan-1-one

Cat. No. B7570892
M. Wt: 239.34 g/mol
InChI Key: PDSMSBMEPRIVTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propan-1-one, also known as 4'-Methyl-α-Pyrrolidinohexiophenone (4-MPH), is a synthetic stimulant drug that belongs to the cathinone class. It was first synthesized in 1960 but gained popularity in recent years due to its psychoactive effects.

Mechanism of Action

The mechanism of action of 2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propan-1-one involves the inhibition of dopamine and norepinephrine reuptake. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in increased alertness, focus, and mood elevation. The drug also acts as a mild serotonin reuptake inhibitor, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propan-1-one include increased heart rate, blood pressure, and body temperature. It also leads to increased levels of dopamine and norepinephrine in the brain, resulting in increased alertness, focus, and mood elevation. The drug has been shown to have a low potential for abuse and dependence, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propan-1-one in lab experiments include its low potential for abuse and dependence, making it a safer alternative to other stimulant drugs. It also has a well-defined mechanism of action, making it easier to study its effects on the central nervous system. However, limitations include the lack of long-term studies on its effects and the need for further research to fully understand its pharmacological properties.

Future Directions

For research include studying its effects on various neurological disorders and the development of new treatments for drug addiction and withdrawal.

Synthesis Methods

The synthesis of 2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propan-1-one involves the reaction between 4-(1,3-thiazol-2-yl)piperazine and 2-bromo-4-methylpropiophenone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using chromatography techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC).

Scientific Research Applications

2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propan-1-one has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to other stimulant drugs such as cocaine and amphetamines.

properties

IUPAC Name

2-methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3OS/c1-9(2)10(15)13-4-6-14(7-5-13)11-12-3-8-16-11/h3,8-9H,4-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSMSBMEPRIVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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